molecular formula C25H30N2O7 B1677388 Moexiprilat CAS No. 103775-14-0

Moexiprilat

Numéro de catalogue B1677388
Numéro CAS: 103775-14-0
Poids moléculaire: 470.5 g/mol
Clé InChI: CMPAGYDKASJORH-YSSFQJQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Moexiprilat is the active metabolite of the prodrug Moexipril . It is an orally active, nonsulfhydryl, long-acting dipeptide angiotensin-converting enzyme (ACE) inhibitor . It is used to lower blood pressure .


Synthesis Analysis

Moexiprilat is formed from Moexipril, a prodrug, through a process of hydrolysis . Moexipril hydrochloride shows improved bioavailability compared to moexiprilat, most likely because esterification reduces the charge of the molecule and the pKa of its amine group .


Molecular Structure Analysis

The molecular formula of Moexiprilat is C25H30N2O7 . The average mass is 470.515 Da and the monoisotopic mass is 470.205292 Da .


Chemical Reactions Analysis

The metabolism of Moexipril to Moexiprilat has been studied using high-performance liquid chromatography-electrospray ionization mass spectrometry . The electrochemistry of Moexipril, the prodrug of Moexiprilat, has also been studied .


Physical And Chemical Properties Analysis

Moexiprilat has a density of 1.3±0.1 g/cm3, a boiling point of 717.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It has a molar refractivity of 123.4±0.3 cm3, 9 hydrogen bond acceptors, 3 hydrogen bond donors, and 10 freely rotating bonds .

Applications De Recherche Scientifique

Hypertension Treatment

Moexiprilat is an orally active, nonsulfhydryl, long-acting dipeptide angiotensin-converting enzyme (ACE) inhibitor . It is primarily used to lower blood pressure . Moexipril hydrochloride, a prodrug of Moexiprilat, shows improved bioavailability compared to Moexiprilat .

Bioavailability Research

The bioavailability of Moexiprilat has been a subject of scientific research. Moexipril hydrochloride shows improved bioavailability compared to Moexiprilat, most likely because esterification reduces the charge of the molecule and the pKa of its amine group .

Metabolism Study

High-performance liquid chromatography combined with a UV absorbance detector and electrospray ionization mass spectrometer is used for the simultaneous analysis of Moexipril and Moexiprilat in biological samples . Moexipril and Moexiprilat are determined in samples metabolized by rat and human liver microsomal preparations, and also in rat urine .

Cardiac Fibroblast Growth

Research has shown that Moexiprilat can inhibit oestrone-stimulated growth in cardiac fibroblasts . This suggests that Moexiprilat may have potential therapeutic applications in conditions characterized by abnormal cardiac fibroblast growth .

Pharmacological Characterization

Moexiprilat has been pharmacologically characterized and compared with other ACE inhibitors like Enalapril . This helps in understanding the unique properties and potential advantages of Moexiprilat over other ACE inhibitors .

Toxicological Studies

Toxicological studies have been conducted on Moexiprilat to understand its safety profile . These studies are crucial in determining the safe dosage levels and identifying potential side effects .

Orientations Futures

Moexiprilat is a useful agent for the treatment of essential hypertension . It compares well with currently available options in terms of clinical efficacy and tolerability . In addition, clinical experience to date supports its use in postmenopausal women .

Propriétés

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPAGYDKASJORH-YSSFQJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057611
Record name Moexiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moexiprilat

CAS RN

103775-14-0
Record name Moexiprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moexiprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14210
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Moexiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOEXIPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3753190JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moexiprilat
Reactant of Route 2
Moexiprilat
Reactant of Route 3
Moexiprilat
Reactant of Route 4
Reactant of Route 4
Moexiprilat
Reactant of Route 5
Moexiprilat
Reactant of Route 6
Moexiprilat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.